molecular formula C10H7ClN2O B11894396 2-Chloro-3-quinolinecarbaldehyde oxime

2-Chloro-3-quinolinecarbaldehyde oxime

Cat. No.: B11894396
M. Wt: 206.63 g/mol
InChI Key: KTZXCDZMISQMMF-SDQBBNPISA-N
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Description

2-Chloro-3-quinolinecarbaldehyde oxime is a chemical compound that belongs to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system. This compound is known for its interesting medicinal and pharmaceutical properties, making it a subject of extensive research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-quinolinecarbaldehyde oxime typically involves the reaction of 2-chloro-3-quinolinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-quinolinecarbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-quinolinecarbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-quinolinecarbaldehyde oxime involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, making it effective against certain bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-quinolinecarbaldehyde oxime is unique due to the presence of both the chlorine atom and the oxime group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(NZ)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6-

InChI Key

KTZXCDZMISQMMF-SDQBBNPISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO

Origin of Product

United States

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